molecular formula C7H7Cl2N3 B1387883 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine CAS No. 1000578-08-4

2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Cat. No. B1387883
M. Wt: 204.05 g/mol
InChI Key: IPSIICUFLIHDCA-UHFFFAOYSA-N
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Description

2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a heterocyclic organic compound that can be used as an organic intermediate .


Synthesis Analysis

This compound can be synthesized from 1-benzyl-3-oxopiperidine-4-carboxylic acid hydrochloride and urea through a two-step reaction .


Molecular Structure Analysis

The molecular formula of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is C14H13Cl2N3 . For more detailed structural information, you may refer to the resources provided .


Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can be used to prepare compound 4-(3-(2-(2-aminopyrimidin-5-yl)-4-morpholinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-7-ylcarbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one .


Physical And Chemical Properties Analysis

The boiling point of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is predicted to be 423.9±45.0 °C, and its density is 1.362 . It should be stored under an inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

1. Use as mTOR kinase and PI3 kinase inhibitors

  • Summary of Application: This compound is used in the synthesis of mTOR kinase and PI3 kinase inhibitors . These inhibitors are often used in cancer treatment, as they can prevent the growth and proliferation of cancer cells .

2. Use as BRD4-kinase inhibitors

  • Summary of Application: This compound is used in the synthesis of BRD4-kinase inhibitors . BRD4 is a protein that plays a key role in the progression of various cancers, so inhibiting this protein can be a potential strategy for cancer treatment .

3. Use in the synthesis of substituted pyrimidinediamines

  • Summary of Application: This compound is used as a reagent in the synthesis of substituted pyrimidinediamines . These compounds are used as potent dual BRD4-kinase inhibitors for treating cancer .

4. Use in the synthesis of 2-pyridyl-substituted derivatives

  • Summary of Application: This compound is used in the synthesis of 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido pyrimidine .

5. Use in the synthesis of phosphatidylinositol-3 kinase (PI3K) inhibitors

  • Summary of Application: This compound is used in the synthesis of PI3K inhibitors . PI3K plays an important role in intracellular signal transduction and is involved in the progression of various cancers .

6. Use in the synthesis of 2-pyridyl-substituted derivatives

  • Summary of Application: This compound is used in the synthesis of 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido pyrimidine .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3. Precautionary statements include P261 - P264 - P270 - P301 + P312 - P302 + P352 - P305 + P351 + P338 .

properties

IUPAC Name

2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N3/c8-6-4-1-2-10-3-5(4)11-7(9)12-6/h10H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSIICUFLIHDCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Reactant of Route 2
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Reactant of Route 3
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Reactant of Route 5
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Reactant of Route 6
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Citations

For This Compound
4
Citations
Y Qi, K Wang, B Long, H Yue, Y Wu, D Yang… - European Journal of …, 2023 - Elsevier
ATR kinase is essential to the viability of replicating cells responding to the accumulation of single-strand breaks in DNA, which is an attractive anticancer drug target based on synthetic …
Number of citations: 2 www.sciencedirect.com
SK De - Current Medicinal Chemistry, 2024 - ingentaconnect.com
Adagrasib is an orally bioavailable, highly selective, small-molecule, irreversible covalent inhibitor of KRAS G12C&. It was approved by the US FDA on December 12, 2022, for patients …
Number of citations: 1 www.ingentaconnect.com
JB Fell, JP Fischer, BR Baer, JF Blake… - Journal of medicinal …, 2020 - ACS Publications
Capping off an era marred by drug development failures and punctuated by waning interest and presumed intractability toward direct targeting of KRAS, new technologies and …
Number of citations: 295 pubs.acs.org
S Shao, W Rong, S Talukder, R Jia… - Drugs of the Future, 2022 - access.portico.org
Colorectal cancer (CRC) is one of the cancers with high morbidity and mortality worldwide, and its treatment and prognosis have undergone tremendous changes because of the …
Number of citations: 2 access.portico.org

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